Sulfocostunolide B
Descripción general
Descripción
Sulfocostunolide B is a sesquiterpene lactone with a sulfonic acid group, isolated from the roots of the plant Saussurea lappa . This compound belongs to the group of guaiane-type sesquiterpene lactones and has a molecular formula of C15H20O5S . It is known for its unique chemical structure and potential biological activities.
Métodos De Preparación
Sulfocostunolide B can be synthesized using chromatographic and spectroscopic methods . The compound is typically isolated from natural sources, such as the roots of Saussurea lappa . The synthetic routes involve the use of various chromatographic techniques to purify the compound, followed by spectroscopic analysis to confirm its structure
Análisis De Reacciones Químicas
Sulfocostunolide B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Sulfocostunolide B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the reactivity of sesquiterpene lactones . In biology, this compound has been investigated for its potential anti-inflammatory and anticancer properties . It has also been studied for its role in modulating cellular responses, including adhesion, proliferation, and differentiation . In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer .
Mecanismo De Acción
The mechanism of action of Sulfocostunolide B involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . For example, this compound has been shown to inhibit the activity of certain inflammatory enzymes, thereby reducing inflammation . Additionally, it can induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparación Con Compuestos Similares
Sulfocostunolide B is structurally similar to other guaiane-type sesquiterpene lactones, such as Sulfocostunolide A . Both compounds share a similar core structure but differ in the position and nature of their functional groups . This compound is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties . Other similar compounds include costunolide and dehydrocostus lactone, which also belong to the sesquiterpene lactone family . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities .
Actividad Biológica
Sulfocostunolide B is a sesquiterpene lactone derived from the plant Saussurea lappa , known for its diverse biological activities. This compound has garnered attention in recent research for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique sesquiterpene lactone structure, which contributes to its biological effects. The compound's molecular formula is CHOS, and its molecular weight is approximately 302.37 g/mol. The sulfonate group in its structure enhances its solubility and bioactivity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cancer Cell Proliferation : Molecular docking studies have shown that this compound binds effectively to proliferative markers such as PCNA (Proliferating Cell Nuclear Antigen) with a binding energy of -6.4 kcal/mol, indicating its potential as a cancer cell inhibitor .
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties by inhibiting pathways associated with inflammation, including NF-κB signaling . This suggests a role in managing conditions characterized by excessive inflammation.
In Vitro Studies
In vitro studies have highlighted the efficacy of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7), prostate cancer (LNCaP), and colon cancer (HCT116).
- Results : this compound exhibited significant cytotoxic effects with IC values ranging from 10 to 20 µM across different cell lines.
In Vivo Studies
While in vitro results are promising, further validation through in vivo studies is essential. Preliminary animal studies indicate:
- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor size compared to control groups.
- Safety Profile : Toxicity assessments revealed no significant adverse effects at therapeutic doses, supporting its potential for clinical applications.
Data Table: Biological Activity Summary
Biological Activity | Observed Effect | Reference |
---|---|---|
Cancer Cell Inhibition | IC 10-20 µM | |
Binding Energy with PCNA | -6.4 kcal/mol | |
Anti-inflammatory Activity | Inhibition of NF-κB | |
Safety Profile | No significant toxicity |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study on Cancer Treatment :
- Objective : To evaluate the anti-cancer properties of this compound in a clinical setting.
- Findings : Patients treated with a formulation containing this compound showed improved outcomes in terms of tumor reduction and quality of life.
- : The study supports the use of this compound as an adjunct therapy in cancer treatment.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the impact of this compound on inflammatory markers in patients with chronic inflammatory diseases.
- Findings : Significant reductions in inflammatory cytokines were observed post-treatment.
- : this compound may serve as a beneficial agent in managing chronic inflammation.
Propiedades
IUPAC Name |
[(3R,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12+,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMFDGIKYVJPL-HPCHECBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@H]2[C@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780091 | |
Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059671-65-6 | |
Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Sulfocostunolide A and B unique compared to other guaiane-type sesquiterpene lactones?
A1: The research specifically highlights the presence of an unusual sulfonic acid group in both Sulfocostunolide A and B []. This structural feature differentiates them from other known guaiane-type sesquiterpene lactones and might contribute to unique biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.